8-Hydroxyoctadecanoic acid
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxyoctadecanoic acid can be synthesized through various chemical reactions. One common method involves the hydroxylation of stearic acid. This process typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is introduced at the correct position on the carbon chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification . The process may also include alkaline hydrolysis to break down complex mixtures and isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
8-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can be esterified and transported into mitochondria, where it plays a role in energy metabolism . The hydroxyl group at the 8th position may also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyoctadecanoic acid: Another hydroxylated fatty acid with the hydroxyl group at the 12th position.
9,10-Dihydroxyoctadecanoic acid: A fatty acid with two hydroxyl groups at the 9th and 10th positions.
Uniqueness
8-Hydroxyoctadecanoic acid is unique due to the specific position of its hydroxyl group, which can influence its chemical reactivity and biological activity. This positional specificity can make it more suitable for certain applications compared to other hydroxylated fatty acids.
Properties
IUPAC Name |
8-hydroxyoctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWHSFVJGXJTKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326993 | |
Record name | 8-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-91-6 | |
Record name | 8-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6807-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyoctadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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